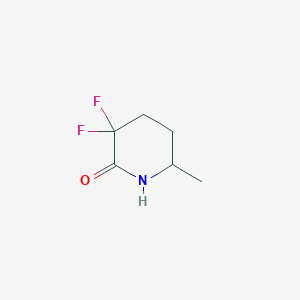

3,3-Difluoro-6-methylpiperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Difluoro-6-methylpiperidin-2-one is an organic compound with the molecular formula C6H9F2NO and a molecular weight of 149.14 g/mol It is a derivative of piperidinone, characterized by the presence of two fluorine atoms and a methyl group on the piperidine ring

Métodos De Preparación

The synthesis of 3,3-Difluoro-6-methylpiperidin-2-one typically involves the fluorination of 6-methylpiperidin-2-one. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the piperidine ring .

Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to produce the compound in larger quantities while maintaining high purity and yield.

Análisis De Reacciones Químicas

3,3-Difluoro-6-methylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 3,3-Difluoro-6-methylpiperidin-2-one lies in medicinal chemistry. It serves as a crucial building block for synthesizing pharmaceutical compounds, particularly those aimed at treating neurological disorders. The compound has been investigated for its antagonistic effects on the NR2B subtype of the N-methyl-D-aspartate receptor, which plays a significant role in various neurological conditions .

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown promising results in inhibiting tumor growth in models of triple-negative breast cancer, where treated mice displayed a tumor size reduction of approximately 40% compared to controls .

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials such as fluorinated polymers and coatings. The unique properties imparted by fluorination enhance the stability and performance of these materials under various conditions.

Biological Studies

The compound is utilized as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to bind with specific receptors enhances its utility in biological research, particularly in understanding the mechanisms underlying various diseases .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and intermediates for various processes. Its reactivity allows for diverse synthetic routes that can be tailored to specific industrial needs.

Mecanismo De Acción

The mechanism of action of 3,3-Difluoro-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule. For instance, in medicinal chemistry, the compound may inhibit or modulate the activity of enzymes involved in neurological pathways .

Comparación Con Compuestos Similares

3,3-Difluoro-6-methylpiperidin-2-one can be compared with other fluorinated piperidinone derivatives, such as:

3,3-Difluoropiperidin-2-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

6-Methylpiperidin-2-one: Does not contain fluorine atoms, resulting in different chemical properties and applications.

3-Fluoro-6-methylpiperidin-2-one: Contains only one fluorine atom, which may influence its reactivity and binding affinity compared to the difluorinated compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

3,3-Difluoro-6-methylpiperidin-2-one is a fluorinated piperidine derivative that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure consists of a piperidine ring with two fluorine atoms at the 3-position and a methyl group at the 6-position. The synthesis typically involves the fluorination of 6-methylpiperidin-2-one using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions to achieve selective fluorination.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity, making it a valuable compound in various biochemical applications. For instance, it has been shown to modulate the activity of enzymes involved in neurological pathways, potentially offering therapeutic benefits for neurological disorders.

Biological Activity

In vitro Studies:

Research indicates that this compound exhibits significant inhibitory effects on several biological targets. Notably, it has been studied for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Inhibition of DHODH can lead to antiproliferative effects in various cancer cell lines .

In vivo Studies:

In animal models, the compound demonstrated promising pharmacokinetic profiles, contributing to its potential as a therapeutic agent. Studies have indicated that it may possess anti-inflammatory properties and could be effective against certain types of tumors .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,3-Difluoropiperidin-2-one | Lacks methyl group; altered reactivity | Reduced biological activity compared to difluoro derivative |

| 6-Methylpiperidin-2-one | No fluorine; different chemical properties | Lower binding affinity |

| 3-Fluoro-6-methylpiperidin-2-one | Contains one fluorine atom; affects reactivity | Intermediate biological activity |

Case Studies

-

Neurological Disorders:

A study explored the use of this compound as a potential treatment for neurodegenerative diseases. Results indicated that the compound could enhance synaptic plasticity and reduce neuroinflammation in animal models. -

Cancer Research:

In cancer studies, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The findings suggested a dose-dependent response with significant inhibition observed at higher concentrations.

Propiedades

IUPAC Name |

3,3-difluoro-6-methylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c1-4-2-3-6(7,8)5(10)9-4/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMVYOZWXBWHGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)N1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.